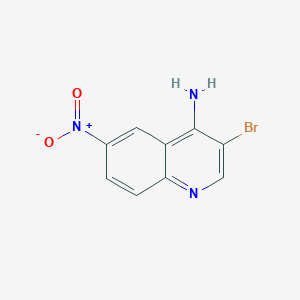
4-(bromomethyl)naphthalene-1-carboxylic Acid
Descripción general
Descripción
4-(bromomethyl)naphthalene-1-carboxylic acid is an organic compound with the molecular formula C12H9BrO2 and a molecular weight of 265.10 g/mol . . It is characterized by a bromomethyl group attached to the naphthalene ring, which is further connected to a carboxylic acid group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)naphthalene-1-carboxylic acid typically involves the bromination of naphthalene derivatives. One common method is the bromination of 4-methylnaphthalene followed by oxidation to introduce the carboxylic acid group . The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the oxidation step may involve reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(bromomethyl)naphthalene-1-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthoic acid derivatives.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate are commonly used under mild conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions include various substituted naphthalene derivatives, naphthoic acids, and alcohols .
Aplicaciones Científicas De Investigación
4-(bromomethyl)naphthalene-1-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)naphthalene-1-carboxylic acid involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biomolecules . This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity .
Comparación Con Compuestos Similares
4-(bromomethyl)naphthalene-1-carboxylic acid can be compared with other brominated naphthalene derivatives, such as:
4-bromonaphthalene-1-carboxylic acid: Lacks the methyl group, leading to different reactivity and applications.
1-bromo-4-methylnaphthalene: Does not have the carboxylic acid group, affecting its solubility and chemical behavior.
The uniqueness of this compound lies in its combination of the bromomethyl and carboxylic acid groups, which provide a versatile platform for various chemical transformations and applications .
Propiedades
IUPAC Name |
4-(bromomethyl)naphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-6H,7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUUDRJMMXKEMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450574 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30236-02-3 | |
| Record name | 4-(bromomethyl)naphthalene-1-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-Bromofuro[2,3-b]pyridine](/img/structure/B1278655.png)


![3-Bromo-4-chlorofuro[3,2-c]pyridine](/img/structure/B1278664.png)
![7-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B1278666.png)





